molecular formula C9H7NO3 B13220213 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione CAS No. 24088-78-6

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B13220213
CAS No.: 24088-78-6
M. Wt: 177.16 g/mol
InChI Key: GFRDROUPIRHZFD-UHFFFAOYSA-N
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Description

8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE is a chemical compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of a methyl group at the 8th position and a dihydro structure adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with acetic anhydride, followed by cyclization with formaldehyde. The reaction is usually carried out in an organic solvent such as toluene or xylene, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used .

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione" are not available within the provided search results, the search results do offer information regarding benzoxazine derivatives and their applications in scientific research.

General Information on Benzoxazines
3,4-Dihydro-2H-1,3-benzoxazines are a class of heterocycles that have gained interest because of their biological activities in humans, plants, and animals . Alterations to the benzoxazine skeleton and their chemical simplicity and accessibility make them suitable sources of bioactive compounds, such as antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory agents .

Specific Research Applications

  • General Building Blocks: Benzoxazines can be used as building blocks for synthesizing more complex molecules.
  • Potential Biological Activity: They are studied for their potential biological activity, including antimicrobial and anticancer properties.
  • Drug Development: They are investigated for potential use in drug development.
  • Material Production: They are used in the production of polymers and other materials with specific properties.

** Benzoxazine-2,4(3H)-dione**
2H-1,3-Benzoxazine-2,4(3H)-dione is an analog of 5-HT7 receptor ligands, demonstrating inhibitory properties and potential in treating skin conditions .

Antifungal Evaluation
Cyclization of compounds to form 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones can result in a decrease of antifungal activity . A series of substituted 5-, 6-, 7-, and 8-hydroxy-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones were synthesized and tested for in vitro antifungal activity against eight test strains .

Other Benzoxazine Derivatives

  • 2,3-dihydro-4H-1,3-benzoxazine-4-one derivatives: These compounds have a selective agonist action for the type 2 cannabinoid receptor (CB2) . They can be used in treating pathological conditions associated with non-activation of the CB2 receptors, without causing psychotropic effects in the central nervous system . Such conditions include inflammation and chronic pain, such as neuropathic, post-operative, or inflammatory pain .
  • 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione: This compound is a heterocyclic organic compound containing a benzoxazine ring with a chlorine substituent. It may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.

Mechanism of Action

The mechanism of action of 8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 6-CHLORO-8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE-2,4-DIONE
  • 2H-3,1-BENZOXAZINE-2,4 (1H)-DIONE, 6-CHLORO-8-METHYL-
  • 3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE

Uniqueness

8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE stands out due to its specific substitution pattern and the presence of a dihydro structure, which imparts unique chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Biological Activity

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, a compound belonging to the benzoxazine family, has garnered attention due to its diverse biological activities. This article reviews its antimicrobial, antiviral, antioxidant properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by a benzoxazine ring structure with a methyl group at the 8-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy using the broth microdilution method against nine human bacterial pathogens. The results showed that the compound effectively inhibited bacterial growth at varying concentrations:

Concentration (µg/mL) Inhibition (%)
12.545
2570
5085
10095

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through mechanisms involving enzyme inhibition and modulation of cellular pathways related to viral entry and replication. Further research is needed to elucidate these mechanisms in detail.

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays. The compound demonstrated significant antioxidant activity, with an IC50 value indicating effective scavenging ability:

Compound IC50 (µM)
8-Methyl-2H-benzoxazine35

This suggests that the compound can protect against oxidative stress by neutralizing free radicals .

The biological activities of this compound are attributed to its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. The pathways involved include oxidative stress response and signal transduction mechanisms .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoxazine derivatives, including 8-Methyl-2H-benzoxazine-2,4(3H)-dione. The study highlighted that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound in vitro. The results indicated that it significantly reduced lipid peroxidation in cellular membranes at concentrations as low as 10 µM, suggesting its potential use in preventing oxidative damage in biological systems .

Properties

CAS No.

24088-78-6

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

8-methyl-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)13-9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)

InChI Key

GFRDROUPIRHZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=O)O2

Origin of Product

United States

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